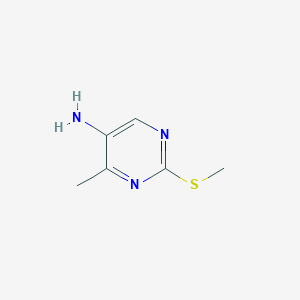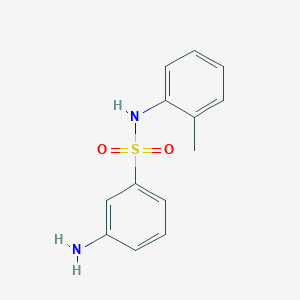
Isoquinoline, 5-methoxy-1-methyl-
Vue d'ensemble
Description
Isoquinoline, 5-methoxy-1-methyl- is a compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Efficient synthesis of isoquinoline and its derivatives ranges from metal catalysts to catalyst-free processes in water .Molecular Structure Analysis
The molecular structure of Isoquinoline, 5-methoxy-1-methyl- can be represented by the IUPAC Standard InChI: InChI=1S/C10H9N/c1-8-10-5-3-2-4-9 (10)6-7-11-8/h2-7H,1H3 .Chemical Reactions Analysis
Isoquinolines undergo various chemical reactions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provide isoquinolines in excellent yields and short reaction times . A copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN efficiently produces densely functionalized isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of Isoquinoline, 5-methoxy-1-methyl- include a molecular weight of 173.21 g/mol . The IUPAC Standard InChI is InChI=1S/C10H9N/c1-8-10-5-3-2-4-9 (10)6-7-11-8/h2-7H,1H3 .Applications De Recherche Scientifique
Isoquinoline, 5-methoxy-1-methyl- has a variety of scientific research applications. It is used in the synthesis of drugs such as antihypertensive drugs, antimalarial drugs, and anti-inflammatory agents. It is also used in the synthesis of a variety of other compounds, such as antioxidants, anticancer agents, and antifungal agents. Additionally, Isoquinoline, 5-methoxy-1-methyl- is used in the synthesis of compounds that are used in the treatment of neurological disorders, such as Parkinson’s disease.
Mécanisme D'action
The exact mechanism of action of Isoquinoline, 5-methoxy-1-methyl- is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, Isoquinoline, 5-methoxy-1-methyl- has been found to act as an agonist of the GABAA receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
Isoquinoline, 5-methoxy-1-methyl- has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, which means that it can protect cells from damage caused by free radicals. Additionally, it has been found to have anti-inflammatory, anticonvulsant, and neuroprotective effects. It has also been found to have antinociceptive effects, which means that it can reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
Isoquinoline, 5-methoxy-1-methyl- has a number of advantages and limitations for lab experiments. One of the main advantages of using Isoquinoline, 5-methoxy-1-methyl- in lab experiments is that it is relatively easy to synthesize. Additionally, it is relatively stable, which makes it suitable for use in a variety of experiments. However, one of the main limitations of using Isoquinoline, 5-methoxy-1-methyl- in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of Isoquinoline, 5-methoxy-1-methyl-. One potential direction is the development of new drugs that incorporate Isoquinoline, 5-methoxy-1-methyl-, such as drugs for the treatment of neurological disorders. Additionally, Isoquinoline, 5-methoxy-1-methyl- could be used in the development of new compounds for the treatment of cancer, as well as for the development of new compounds for use in cosmetics and other consumer products. Finally, Isoquinoline, 5-methoxy-1-methyl- could be used to develop new compounds for use in the treatment of inflammation and other diseases.
Propriétés
IUPAC Name |
5-methoxy-1-methylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-9-4-3-5-11(13-2)10(9)6-7-12-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMWYMNWYXZDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306873 | |
| Record name | 5-Methoxy-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84689-37-2 | |
| Record name | 5-Methoxy-1-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84689-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3157092.png)
![trisodium;3-[(2S,3S)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate](/img/structure/B3157106.png)
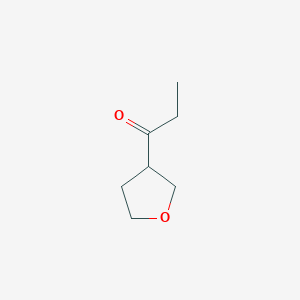
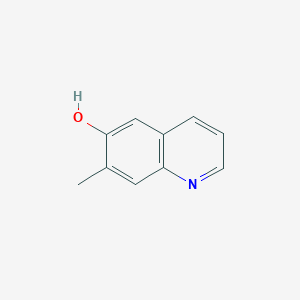



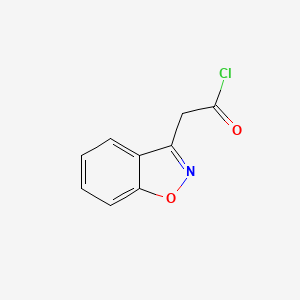
![Ethyl 6-benzyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3157160.png)
![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B3157164.png)

